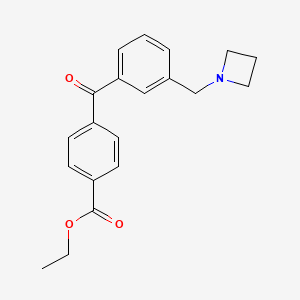

3-Azetidinomethyl-4'-carboethoxybenzophenone

Description

3-Azetidinomethyl-4'-carboethoxybenzophenone (CAS: 898771-51-2) is a benzophenone derivative featuring an azetidinomethyl group at the 3-position and an ethyl ester (carboethoxy) group at the 4'-position. Its molecular formula is C₁₈H₁₇NO₃, with a molecular weight of 295.33 g/mol (inferred from structural analogs) . The carboethoxy group contributes to its electron-withdrawing properties, influencing solubility and reactivity. This compound is primarily utilized in pharmaceutical intermediates and organic synthesis, particularly in photopolymerization applications due to its benzophenone core .

Properties

IUPAC Name |

ethyl 4-[3-(azetidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)17-9-7-16(8-10-17)19(22)18-6-3-5-15(13-18)14-21-11-4-12-21/h3,5-10,13H,2,4,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKVPMDLGKMXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643247 | |

| Record name | Ethyl 4-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-51-2 | |

| Record name | Ethyl 4-[3-(1-azetidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-4’-carboethoxybenzophenone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Benzophenone Core: The benzophenone core is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-4’-carboethoxybenzophenone may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-4’-carboethoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Azetidinomethyl-4’-carboethoxybenzophenone has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-4’-carboethoxybenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzophenone core can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The ethyl ester group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Key Observations:

- Electron Effects: Bromo, chloro, and trifluoromethyl groups are electron-withdrawing, enhancing electrophilicity of the benzophenone core. The carboethoxy group further stabilizes the molecule via resonance but reduces solubility in polar solvents .

- Molecular Weight : Halogenated derivatives (e.g., Br, Cl) exhibit higher molecular weights compared to the carboethoxy variant, impacting crystallization and melting points .

- Applications : Bromo and chloro derivatives are common in Suzuki-Miyaura cross-coupling reactions, while the carboethoxy variant is tailored for UV-initiated polymerization due to ester functionality .

Physical and Chemical Properties

| Property | This compound | 3-Azetidinomethyl-4'-bromobenzophenone | 3-Azetidinomethyl-4'-chlorobenzophenone |

|---|---|---|---|

| Density (g/cm³) | ~1.3 (predicted) | 1.407 ± 0.06 | ~1.35 (predicted) |

| Boiling Point (°C) | ~425 (predicted) | 430.5 ± 30.0 | ~420 (predicted) |

| pKa | ~8.0 (estimated) | 8.10 ± 0.10 | ~7.8 (estimated) |

- Density and Boiling Points : Brominated derivatives display higher density and boiling points due to halogen mass and polarizability .

- Acidity : The carboethoxy group slightly increases acidity (lower pKa) compared to halogenated analogs, facilitating deprotonation in basic conditions .

Commercial Availability

Biological Activity

3-Azetidinomethyl-4'-carboethoxybenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHNO

- CAS Number :

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's azetidine moiety may facilitate binding to specific sites on proteins, potentially leading to enzyme inhibition or activation.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |

| Antioxidant | Shows potential in scavenging free radicals and reducing oxidative stress. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Cytotoxicity | Displays cytotoxic effects on certain cancer cell lines in vitro. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of this compound against standard strains of bacteria and fungi. The compound demonstrated significant inhibition of growth, particularly against Escherichia coli and Candida albicans, suggesting its potential as an antimicrobial agent in therapeutic applications. -

Cytotoxic Effects :

In vitro studies conducted on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, with evidence showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. -

Enzyme Inhibition Studies :

The compound was tested for its ability to inhibit key enzymes involved in metabolic processes. Results indicated that it effectively inhibited α-glucosidase activity, which is crucial for carbohydrate metabolism, thus highlighting its potential in managing conditions like diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.